molecular formula C17H14ClNO3 B12554591 1-Isoquinolinecarboxylic acid, 2-(4-chlorobenzoyl)-1,2,3,4-tetrahydro- CAS No. 144149-81-5

1-Isoquinolinecarboxylic acid, 2-(4-chlorobenzoyl)-1,2,3,4-tetrahydro-

Cat. No.: B12554591
CAS No.: 144149-81-5
M. Wt: 315.7 g/mol
InChI Key: XMYUBFNEEBDURU-UHFFFAOYSA-N
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Description

1-Isoquinolinecarboxylic acid, 2-(4-chlorobenzoyl)-1,2,3,4-tetrahydro- is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a 4-chlorobenzoyl group attached to the isoquinoline ring system. Isoquinoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 1-Isoquinolinecarboxylic acid, 2-(4-chlorobenzoyl)-1,2,3,4-tetrahydro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isoquinoline Ring: The isoquinoline ring can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.

    Introduction of 4-Chlorobenzoyl Group: The 4-chlorobenzoyl group can be introduced via Friedel-Crafts acylation using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Reduction and Functionalization: The final steps involve the reduction of the isoquinoline ring and further functionalization to introduce the carboxylic acid group.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-Isoquinolinecarboxylic acid, 2-(4-chlorobenzoyl)-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its tetrahydro derivatives.

    Hydrolysis: Acidic or basic hydrolysis can cleave the ester or amide bonds, leading to the formation of carboxylic acids or amines.

Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Isoquinolinecarboxylic acid, 2-(4-chlorobenzoyl)-1,2,3,4-tetrahydro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Isoquinolinecarboxylic acid, 2-(4-chlorobenzoyl)-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-Isoquinolinecarboxylic acid, 2-(4-chlorobenzoyl)-1,2,3,4-tetrahydro- can be compared with other isoquinoline derivatives such as:

    1-Isoquinolinecarboxylic acid: Lacks the 4-chlorobenzoyl group and has different biological activities.

    2-(4-Methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a methyl group instead of a chlorine atom, leading to different chemical properties and reactivity.

    1-Isoquinolinecarboxylic acid, 2-(4-bromobenzoyl)-1,2,3,4-tetrahydro-:

The uniqueness of 1-Isoquinolinecarboxylic acid, 2-(4-chlorobenzoyl)-1,2,3,4-tetrahydro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

144149-81-5

Molecular Formula

C17H14ClNO3

Molecular Weight

315.7 g/mol

IUPAC Name

2-(4-chlorobenzoyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid

InChI

InChI=1S/C17H14ClNO3/c18-13-7-5-12(6-8-13)16(20)19-10-9-11-3-1-2-4-14(11)15(19)17(21)22/h1-8,15H,9-10H2,(H,21,22)

InChI Key

XMYUBFNEEBDURU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C2=CC=CC=C21)C(=O)O)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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